(5-Phenyl-1,2-oxazol-3-yl)methyl 3,4-dimethoxybenzoate
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Overview
Description
(5-Phenyl-1,2-oxazol-3-yl)methyl 3,4-dimethoxybenzoate: is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a phenyl group, and a dimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, primarily at the phenyl and oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce reduced oxazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, (5-Phenyl-1,2-oxazol-3-yl)methyl 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of (5-Phenyl-1,2-oxazol-3-yl)methyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The oxazole ring and phenyl group allow it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 3(5)-Substituted pyrazoles are another class of compounds with similar structural features and applications.
(5-Phenyl-1,2-oxazol-3-yl)methyl 3,4-dimethoxybenzoate: can be compared with other oxazole derivatives, such as 3-aryl-1,2,4-oxadiazol-5-ylmethylthio compounds .
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-22-16-9-8-14(10-18(16)23-2)19(21)24-12-15-11-17(25-20-15)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAYRVKEQSWVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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